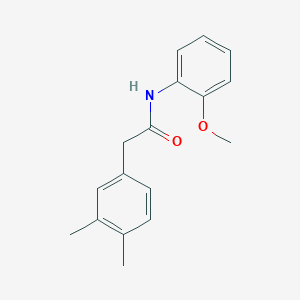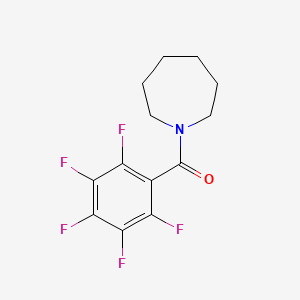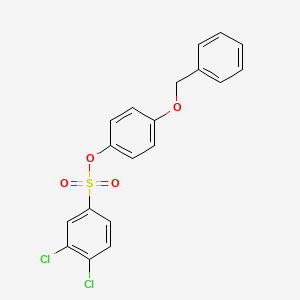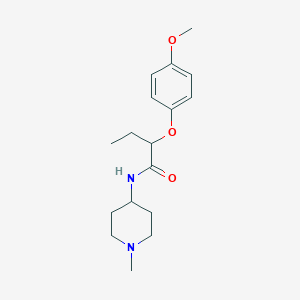![molecular formula C11H11F3N2O2 B5019951 N-ethyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5019951.png)
N-ethyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide, commonly known as ACR16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of compounds known as N-phenylalkylamides, which are known to have various pharmacological properties.
Mécanisme D'action
The exact mechanism of action of ACR16 is not fully understood. However, it is known to interact with the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. ACR16 has been shown to modulate the activity of the sigma-1 receptor, leading to its neuroprotective and neurotrophic effects.
Biochemical and Physiological Effects:
ACR16 has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the survival and growth of neurons. ACR16 has also been shown to increase the activity of antioxidant enzymes, which can protect neurons from oxidative stress. In addition, ACR16 has been shown to increase the release of neurotransmitters, such as dopamine, which can improve mood and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
ACR16 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it a safe compound to use in cell culture and animal studies. However, one of the limitations of ACR16 is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on ACR16. One of the areas that require further investigation is the mechanism of action of ACR16. Understanding how ACR16 interacts with the sigma-1 receptor can provide insights into its neuroprotective and neurotrophic effects. Another area that requires further investigation is the potential use of ACR16 in the treatment of neurological disorders. Clinical trials are needed to determine the safety and efficacy of ACR16 in humans. Finally, further research is needed to explore the potential use of ACR16 in other therapeutic areas, such as cancer and inflammation.
Méthodes De Synthèse
The synthesis of ACR16 involves the reaction of N-ethyl-N'-phenylethylenediamine with trifluoroacetic anhydride in the presence of a catalyst. The product obtained is then treated with sodium hydroxide to obtain ACR16. This method has been optimized to produce high yields of ACR16 with high purity.
Applications De Recherche Scientifique
ACR16 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective and neurotrophic effects on neurons, which makes it a potential candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. ACR16 has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-ethyl-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-2-15-9(17)10(18)16-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPBQPSMZMAZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide](/img/structure/B5019871.png)
![3-(2-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5019877.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5019880.png)
![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5019897.png)



![6-allyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5019935.png)

![1-(2-methoxybenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5019957.png)
![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide](/img/structure/B5019959.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5019967.png)

